molecular formula C19H32N2S B8396605 N-tert-Butyl-N'-[2,6-di(butan-2-yl)phenyl]thiourea CAS No. 66608-81-9

N-tert-Butyl-N'-[2,6-di(butan-2-yl)phenyl]thiourea

Cat. No. B8396605
M. Wt: 320.5 g/mol
InChI Key: JZUMHWABSQYLSF-UHFFFAOYSA-N
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Patent
US04194008

Procedure details

20.6 g of 2,6-di-sec.-butyl-phenyl isothiocyanate are dissolved in 20.0 g of tert.-butylamine and the batch is kept for 12 hours at 20° C. It is then poured into dilute hydrochloric acid and the reaction product is filtered off, washed until neutral and dried.
Name
2,6-di-sec.-butyl-phenyl isothiocyanate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:6]=1[N:15]=[C:16]=[S:17])([CH2:3][CH3:4])[CH3:2].Cl.[C:19]([NH2:23])([CH3:22])([CH3:21])[CH3:20]>>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH:1]([CH2:3][CH3:4])[CH3:2])[C:6]=1[NH:15][C:16]([NH:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[S:17])([CH2:13][CH3:14])[CH3:12]

Inputs

Step One
Name
2,6-di-sec.-butyl-phenyl isothiocyanate
Quantity
20.6 g
Type
reactant
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)N=C=S
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction product is filtered off
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)NC(=S)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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